molecular formula C18H16N6 B2799112 N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide CAS No. 478064-19-6

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide

Katalognummer: B2799112
CAS-Nummer: 478064-19-6
Molekulargewicht: 316.368
InChI-Schlüssel: RJBKRYKSICTGHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide (N-BQC) is a novel compound with a wide range of potential applications in scientific research. N-BQC has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous studies in recent years.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Ischemia

Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been investigated for their neuroprotective properties, particularly in cerebral ischemia. NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrates protection against global ischemia, showcasing the therapeutic potential of quinoxaline derivatives in neurodegenerative diseases and stroke recovery (Sheardown et al., 1990).

Organic Synthesis and Catalysis

Quinoxaline derivatives have been utilized in organic synthesis, showcasing their versatility in chemical reactions. For example, copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones with benzylsulfonyl hydrazides has been demonstrated, allowing for the synthesis of structurally diverse 3-benzylquinoxalin-2(1H)-ones (Xie et al., 2022). This highlights the role of quinoxaline derivatives in facilitating the development of novel organic compounds through efficient catalytic processes.

Drug Development and Biological Applications

Quinoxaline derivatives are prominent in drug development due to their significant biological activities. The quinoxalinone scaffold, in particular, has been identified as a privileged platform in drug development, with various bioactive quinoxalinone-based derivatives entering clinical trials. This underscores the synthetic versatility and pharmaceutical relevance of quinoxaline derivatives, spanning antimicrobial activities to chronic and metabolic disease treatments (Shi et al., 2017).

Antimicrobial Activity

Quinoxaline derivatives also exhibit antimicrobial properties. Studies on quinoxaline 1,4-dioxide and its derivatives have shown significant antimicrobial activity against bacterial and yeast strains, suggesting potential as new drugs for antimicrobial chemotherapy. This area of research is critical for developing new therapeutic agents in response to the increasing antibiotic resistance challenge (Vieira et al., 2014).

Eigenschaften

IUPAC Name

N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBKRYKSICTGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC#N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327602
Record name N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478064-19-6
Record name N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.